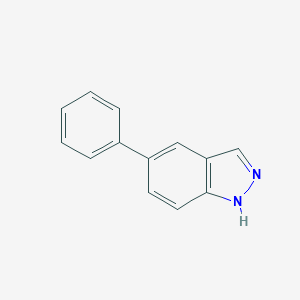

5-Phenyl-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTYMOOIFVIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570389 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185316-58-9 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 1h Indazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the indazole core have been known for over a century and often rely on condensation and cyclization reactions from readily available starting materials. thieme-connect.de These foundational routes, while sometimes requiring harsh conditions, are still relevant and form the basis for many modern adaptations. google.com

Condensation Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis, typically involving the formation of a key intermediate such as a hydrazone, which then undergoes cyclization to form the indazole ring.

A classic approach involves the condensation of a hydrazine (B178648) derivative with an ortho-substituted carbonyl compound. For instance, the reaction between substituted phenylhydrazines and salicylaldehydes (ortho-hydroxybenzaldehydes) or related ketones can be used to generate indazole derivatives. google.comsamipubco.com A general procedure involves grinding the hydrazine derivative with the aldehyde in ethanol, using a mild acid catalyst like ammonium (B1175870) chloride (NH₄Cl) to facilitate the reaction. samipubco.com The initial condensation forms a hydrazone intermediate, which can then undergo cyclization to yield the final indazole product. samipubco.com

Cyclization Reactions

Cyclization is the critical ring-forming step in most indazole syntheses. This can occur through various mechanisms, with intramolecular cyclizations being particularly common.

Intramolecular cyclization strategies are central to forming the indazole ring system. One established method is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines using a reducing agent like triethyl phosphite (B83602) (P(OEt)₃). nih.gov Another prominent approach involves the cyclization of pre-formed arylhydrazones, particularly those with a leaving group (like a halogen) at the ortho position of an aromatic ring. nih.govnih.gov For example, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent copper-mediated cyclization to produce 1H-indazoles. nih.gov These reactions highlight the formation of the N-N bond or an N-C bond as the final step in constructing the heterocyclic core.

Multi-step Synthesis Procedures

Many established routes to complex indazole derivatives involve multi-step sequences. These procedures allow for the construction of highly functionalized indazoles that may not be accessible through single-step reactions. One such pathway begins with o-nitroacetophenone derivatives. google.com This multi-step process typically includes:

Nitro Reduction : The nitro group is reduced to an amine.

N-Acetylation : The resulting amino group is acetylated.

Cyclization : The N-acetyl-o-aminophenylacetic acid derivative is then cyclized using sodium nitrite (B80452) or tert-butyl nitrite to form the 1H-indazole-3-carboxylic acid amide or ester. google.com

Another multi-step approach involves the reaction of carboxylic esters with p-toluenesulfonyl azide (B81097) (p-ABSA) to form E-hydrazone esters, which are then converted into indazole-substituted carboxylic acids. researchgate.net

Table 1: Example of a Multi-Step Synthesis Outline

| Step | Starting Material | Key Reagent(s) | Intermediate/Product |

| 1 | o-Nitroacetophenone Derivative | Reduction Agent (e.g., SnCl₂) | o-Aminoacetophenone Derivative |

| 2 | o-Aminoacetophenone Derivative | Acetylating Agent (e.g., Ac₂O) | N-acetyl-o-aminophenylacetic acid derivative |

| 3 | N-acetyl-o-aminophenylacetic acid derivative | Sodium Nitrite (NaNO₂) | 1H-indazole-3-carboxylic acid derivative |

Advanced and Modern Synthetic Strategies

Contemporary organic synthesis has introduced a variety of advanced strategies for constructing the 5-phenyl-1H-indazole core and its derivatives. These methods often employ transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical routes. beilstein-journals.org

A prominent modern method is the Suzuki-Miyaura coupling . This reaction can be used to introduce the phenyl group at the 5-position of a pre-existing indazole ring. For example, 5-bromo-1H-indazole can be coupled with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. chemicalbook.com This reaction is often performed under microwave irradiation to accelerate the process. chemicalbook.com

Other advanced strategies include:

Copper-Catalyzed Intramolecular N-Arylation : This method utilizes a copper catalyst (e.g., CuI) with a ligand like 1,10-phenanthroline (B135089) to facilitate the cyclization of o-chlorinated arylhydrazones, yielding N-phenyl-1H-indazoles. nih.govbeilstein-journals.org

Rhodium-Catalyzed C-H Activation : Rhodium catalysts can promote a double C-H activation and cross-coupling reaction of aldehyde phenylhydrazones to build the indazole ring in moderate to good yields. nih.gov

[3+2] Cycloaddition : The reaction of in situ generated benzynes (from precursors like o-silylaryl triflates) with diazo compounds represents a powerful [3+2] cycloaddition approach to form the indazole skeleton. orgsyn.org Depending on the substituents, the initially formed 3H-indazole can rearrange to the more stable 1H-indazole. orgsyn.org

Palladium-Catalyzed Direct Arylation : Direct C-H arylation at the C3 position of the indazole ring has been achieved using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, often in green solvents like water. mdpi.com

Table 2: Comparison of Selected Modern Synthetic Strategies for Indazole Derivatives

| Method | Catalyst / Key Reagent | Starting Materials | Product Type | Typical Yield | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 5-bromo-1H-indazole, Phenylboronic acid | This compound | 79% | chemicalbook.com |

| Copper-Catalyzed N-Arylation | CuI, 1,10-phenanthroline | o-chlorinated arylhydrazones | N-phenyl-1H-indazoles | 10–70% | nih.gov, beilstein-journals.org |

| Rhodium-Catalyzed C-H Activation | Rh(III) complex | Aldehyde phenylhydrazones | 1H-indazoles | Moderate to Good | nih.gov |

| [3+2] Benzyne (B1209423) Cycloaddition | CsF (to generate benzyne) | o-silylaryl triflates, Diazo compounds | 1H-indazoles | 56–97% | orgsyn.org |

| Palladium-Catalyzed Oxidative Benzannulation | Pd(OAc)₂ | Pyrazoles, Internal Alkynes | 1H-indazoles | Moderate to Good | nih.gov |

Metal-Catalyzed Approaches

Transition-metal-catalyzed reactions have become indispensable in the synthesis of indazoles, providing milder and more efficient alternatives to traditional methods. researchgate.netiosrjournals.org Palladium and copper are among the most extensively used metals in these transformations, enabling a range of C-N and C-C bond-forming reactions crucial for the construction of the indazole core and the introduction of the phenyl substituent. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis has been widely employed for the synthesis of indazoles through various cross-coupling and annulation strategies. researchgate.net These methods are valued for their high efficiency and broad functional group tolerance.

A notable palladium-catalyzed approach for the synthesis of the indazole core involves the oxidative benzannulation of pyrazoles with alkynes. beilstein-journals.orgresearchgate.netacs.org This method allows for the construction of the benzene (B151609) ring of the indazole system from simpler, readily available pyrazole (B372694) precursors. researchgate.netacs.org The reaction proceeds through the activation of C-H bonds on the pyrazole ring, followed by annulation with an alkyne. This convergent strategy is advantageous for creating substituted indazoles by varying the substituents on the alkyne, which in turn influences the properties of the final product. researchgate.netacs.org For instance, the reaction of 4-bromopyrazoles with internal alkynes in the presence of a palladium catalyst leads to the formation of substituted indazoles. researchgate.net

Table 1: Examples of Palladium-Catalyzed Oxidative Benzannulation

| Pyrazole Substrate | Alkyne | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Bromopyrazoles | Internal Alkynes | Palladium | Substituted Indazoles | researchgate.net |

| Pyrazoles | Internal Alkynes | Pd(OAc)₂ | Tetraarylindazoles | researchgate.net |

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of this compound. This reaction typically involves the coupling of a halogenated indazole, such as 5-bromo-1H-indazole, with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govchemicalbook.com

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have been shown to be efficient for this transformation. nih.gov For example, the reaction of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a dioxane/water mixture at 120 °C under microwave irradiation provides the coupled product in high yield. nih.gov The reaction is compatible with a variety of aryl and heteroaryl boronic acids. nih.govnih.gov

The choice of catalyst and reaction conditions is crucial for the success of the Suzuki coupling. Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.govijcrt.org The reaction is typically carried out in solvents such as dimethoxyethane (DME) or dioxane with an aqueous base like potassium carbonate or sodium carbonate. nih.govthieme-connect.de

Table 2: Conditions for Suzuki Cross-Coupling Reactions

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 79% | chemicalbook.com |

| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/water | >80% | nih.gov |

| 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent another important class of methodologies for the synthesis of indazole derivatives, particularly through N-arylation reactions. researchgate.net These methods are often more cost-effective than their palladium-catalyzed counterparts.

The synthesis of N-phenyl-1H-indazoles can be achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgnih.gov This protocol involves the cyclization of an arylhydrazone precursor, which is typically formed from the condensation of an o-chloroaryl ketone or aldehyde with a hydrazine. nih.govresearchgate.net The use of o-chloroaryl precursors is advantageous due to their commercial availability and lower cost compared to the corresponding bromo derivatives. beilstein-journals.orgnih.gov

The reaction is typically carried out using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like potassium hydroxide (B78521) (KOH) and a ligand such as 1,10-phenanthroline. beilstein-journals.orgnih.gov The reaction is generally performed in a solvent like dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgnih.gov This method has been successfully applied to synthesize a series of N-phenyl and N-thiazolyl-1H-indazoles. beilstein-journals.orgnih.gov

A synergistic rhodium/copper catalytic system has been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.govwindows.netsnnu.edu.cnnih.gov This redox-neutral process involves a rhodium(III)-catalyzed C-H activation of the imidate, followed by a copper-catalyzed C-N/N-N bond formation with the nitrosobenzene. snnu.edu.cnnih.gov

The proposed mechanism involves the formation of a rhodacycle intermediate through C-H activation of the imidate by the rhodium catalyst. windows.netsnnu.edu.cn This intermediate then reacts with the nitrosobenzene. A sequential copper cycle facilitates the N-N bond formation. snnu.edu.cn This method demonstrates high efficiency and tolerates a wide range of functional groups on both the imidate and the nitrosobenzene, providing access to a diverse array of 1H-indazoles. snnu.edu.cnsnnu.edu.cn

Table 3: Synergistic Rhodium/Copper Catalyzed Synthesis of 1H-Indazoles

| Imidate Substrate | Nitrosobenzene Substrate | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Imidate esters | Nitrosobenzenes | Rh(III)/Cu(II) | 1H-indazoles | nih.govwindows.net |

| Ethyl benzimidates | Nitrosobenzenes | [Cp*RhCl₂]₂/Cu(OAc)₂ | Substituted 1H-indazoles | snnu.edu.cn |

Rhodium-Catalyzed Amination

Rhodium catalysis has emerged as a powerful tool for the construction of N-heterocycles through C-H activation and amination reactions. nih.govacs.orgnih.govcapes.gov.bracs.org One notable strategy involves the Rh(III)-catalyzed reaction between azobenzenes and aldehydes, which proceeds via a formal [4+1] annulation. nih.gov In this process, the azo group directs the ortho C-H activation of one of the aryl rings, which then adds to the aldehyde. nih.gov Subsequent cyclization and aromatization yield the 2-aryl-2H-indazole core. nih.gov This method is highly functional group-compatible and allows for the synthesis of a wide array of substituted indazoles. nih.govacs.orgnih.gov

Another innovative Rh(III)-catalyzed approach utilizes aldehyde phenylhydrazones to construct 1H-indazoles through a double C-H activation process. nih.gov This intramolecular C-H/C-H cross-coupling reaction is initiated by C(aryl)-H bond metalation, followed by C(aldehyde)-H bond insertion and reductive elimination. nih.gov The reaction, typically catalyzed by a complex like (RhCp*Cl₂)₂/AgOTf with an oxidant such as Cu(OAc)₂, is scalable and tolerates various functional groups, providing moderate to high yields of the desired 1H-indazoles. nih.gov

Researchers have also developed Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes to create indazole derivatives that feature a quaternary carbon. rsc.org This sequence involves C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.org Furthermore, rhodium catalysis enables the regioselective functionalization of existing indazole systems, for example, in the hydroarylation and oxidative arylation of maleimides with 2-arylindazoles, where C-H activation at the ortho-position of the 2-aryl substituent is the key step. researchgate.net

| Catalyst System | Starting Materials | Product Type | Key Features |

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | 2-Aryl-2H-indazoles | One-step, high functional group tolerance. nih.govnih.gov |

| (RhCpCl₂)₂ / AgOTf / Cu(OAc)₂ | Aldehyde phenylhydrazones | 1H-indazoles | Intramolecular double C-H activation. nih.gov |

| [CpRhCl₂]₂ | Phthalazinones, Allenes | Indazoles with quaternary carbon | High atom efficiency and Z-selectivity. rsc.org |

| [CpRhCl₂]₂ / AgOAc | 2-Arylindazoles, Maleimides | C3-functionalized succinimides/maleimides | Switchable hydroarylation/oxidative arylation. researchgate.net |

Metal-Free Approaches

While transition-metal catalysis is a dominant strategy, the development of metal-free synthetic routes is of high interest to avoid potential metal contamination in final products, particularly for pharmaceutical applications. These methods often rely on the use of hypervalent iodine reagents or other oxidants to facilitate the key bond-forming steps.

Direct Aryl C-H Amination

A prominent metal-free strategy for indazole synthesis is the direct intramolecular C-H amination of arylhydrazones. This transformation can be effectively mediated by hypervalent iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or phenyliodine(III) diacetate (PIDA). nih.govresearchgate.nethbni.ac.in For instance, treating diaryl or tert-butyl aryl ketone hydrazones with PIFA leads to oxidative cyclization, forming the N-N bond and the indazole ring system in a single step. nih.gov The reaction is generally fast, occurs under mild conditions, and is compatible with a broad range of functional groups. nih.govlookchem.com

Similarly, molecular iodine (I₂) can be used as a simple and effective oxidant for this transformation. researchgate.net In the presence of potassium iodide, I₂ mediates the oxidative cyclization of diaryl ketone hydrazones to furnish 1H-indazoles via a direct aryl C-H amination pathway. researchgate.net Another approach utilizes Oxone® in conjunction with a catalytic amount of iodobenzene, which generates the active hypervalent iodine species in situ. rsc.orgiosrjournals.org This method is notable for being performed under mild, transition-metal-free conditions. iosrjournals.org These reactions are believed to proceed through a nitrenium ion intermediate, which undergoes intramolecular electrophilic attack on the aryl ring to close the indazole ring. hbni.ac.in

| Reagent/System | Substrate | Key Features |

| PIFA | Arylhydrazones | Mild conditions, broad substrate scope. nih.govhbni.ac.inlookchem.com |

| I₂ / KI | Diaryl ketone hydrazones | Transition-metal-free, operationally simple. researchgate.net |

| Iodobenzene (cat.) / Oxone® | Aryl hydrazones | In situ generation of hypervalent iodine oxidant. rsc.orgiosrjournals.org |

| PIDA | Arylhydrazones | Efficient C-N coupling for cyclization. researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable technology in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions. One-pot, two-step microwave-assisted procedures have been developed for the efficient synthesis of 1-aryl-1H-indazoles. researchgate.netcapes.gov.br In a typical protocol, a 2-halobenzaldehyde or 2-haloacetophenone is reacted with a phenylhydrazine (B124118) under microwave heating to rapidly form the arylhydrazone intermediate. researchgate.net Without isolation, this intermediate is then subjected to a copper-catalyzed intramolecular N-arylation, also under microwave irradiation, to yield the final 1-aryl-1H-indazole. researchgate.netcapes.gov.br This method provides good to excellent yields for a variety of substrates. researchgate.net

Another eco-friendly, one-pot microwave-assisted method involves the cyclization of hydrazones derived from salicylaldehydes and phenylhydrazine hydrates. ajrconline.orgajrconline.org The use of microwave heating accelerates both the initial condensation and the subsequent intramolecular cyclization, leading to 1-phenyl-1H-indazole derivatives in significantly shorter times and often higher yields compared to conventional heating methods. ajrconline.org Furthermore, microwave-promoted, solvent-free, one-pot, three-component reactions of dimedone, phenyl urazole, and aromatic aldehydes have been reported for the synthesis of triazolo[1,2-a]indazole-triones, showcasing the versatility of this energy source. ajol.info

| Method | Starting Materials | Key Advantages |

| One-pot, two-step Cu-catalyzed N-arylation | 2-Halobenzaldehydes, Phenylhydrazines | Rapid synthesis (10-20 min), good to excellent yields. researchgate.netcapes.gov.br |

| One-pot cyclization of hydrazones | Salicylaldehydes, Phenylhydrazine hydrates | Eco-friendly, accelerated reaction rates, high yields. ajrconline.orgajrconline.org |

| Three-component reaction | Dimedone, Phenyl urazole, Aromatic aldehydes | Solvent-free, rapid, high conversion. ajol.info |

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. Several one-pot protocols for the synthesis of 1-aryl-1H-indazoles have been established. One such method involves the reaction of a carbonyl compound with an arylhydrazine hydrochloride in the presence of a base like potassium carbonate. mdpi.com This domino process, which combines hydrazone formation and subsequent cyclization in a single operation, is particularly effective for producing 1-aryl-5-nitro-1H-indazoles in high yields (73-96%). mdpi.com

Another versatile one-pot approach allows for the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones and o-(trimethylsilyl)aryl triflates via an aryne annulation mechanism. nih.govrsc.org This can be achieved through different activation methods within the one-pot procedure, such as N-chlorosuccinimide (NCS) chlorination or acetic anhydride (B1165640) (Ac₂O) acylation, followed by deprotection, to give the desired indazoles in high yields. nih.gov Additionally, microwave-assisted one-pot syntheses, as previously discussed, combine multiple steps seamlessly, such as the reaction of 2-halobenzaldehydes with phenylhydrazines followed by copper-catalyzed cyclization, to efficiently produce 1-aryl-1H-indazoles. researchgate.netcapes.gov.br

| Strategy | Starting Materials | Reagents/Conditions | Yields |

| Domino SₙAr Cyclization | Acetophenones, Arylhydrazine HCl | K₂CO₃, DMPU, 90 °C | 73-96% mdpi.com |

| Aryne Annulation (NCS) | Benzaldehyde dimethylhydrazone, o-(trimethylsilyl)phenyl triflate | NCS, CsF, MeCN, 65 °C | High nih.gov |

| Aryne Annulation (Ac₂O) | Benzaldehyde dimethylhydrazone, o-(trimethylsilyl)phenyl triflate | Ac₂O, CsF, N₂H₄·H₂O | High nih.gov |

| Microwave-Assisted Cu-Catalysis | 2-Halobenzaldehydes, Phenylhydrazines | CuI/diamine, K₂CO₃, MW | Good to Excellent researchgate.net |

C-H Functionalization Strategies

Direct C-H functionalization of pre-formed heterocycles is a powerful strategy for late-stage modification, allowing for the efficient synthesis of complex derivatives from simpler cores. For indazoles, this approach enables the introduction of aryl, alkyl, or other functional groups at specific positions, often with high regioselectivity.

Regioselective Functionalization

The regioselectivity of C-H functionalization on the indazole ring system can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. For 1-phenyl-1H-indazoles, the N-phenyl group can act as a directing group, guiding functionalization to its ortho positions. An oxidant-switched, palladium-catalyzed C-H/C-H cross-dehydrogenative coupling with aldehydes has been developed for the direct mono- or bis-aroylation of 1-phenyl-1H-indazoles. nih.gov Using dicumyl peroxide (DCP) as the oxidant leads to mono-ortho-aroylation, while using tert-butyl hydroperoxide (TBHP) results in bis-ortho-aroylation. nih.gov

For the indazole core itself, the C3 position of 1H-indazoles is often challenging to functionalize due to its lower reactivity. However, robust palladium-catalyzed protocols have been developed for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides. rsc.orgnih.gov These methods typically employ a Pd(OAc)₂ catalyst with a 1,10-phenanthroline (phen) ligand and a base like Cs₂CO₃ in a high-boiling solvent such as toluene. nih.gov This approach avoids the need for silver-based additives and provides access to C3-arylated indazoles, which are important motifs in pharmaceuticals. rsc.orgnih.gov

In contrast, rhodium(III) catalysis has been used for the regioselective C-H olefination at the C7 position of the indazole ring. mdpi.com By using a directing group on the indazole nitrogen, such as N,N-diisopropyl carbamoyl, the [Cp*RhCl₂]₂ catalyst system can direct the coupling with acrylates specifically to the C7 position, affording functionalized products in yields up to 90%. mdpi.com

| Position | Reaction Type | Catalyst/Reagents | Key Features |

| ortho of 1-phenyl group | Mono/Bis-aroylation | Pd(OAc)₂ / DCP or TBHP | Oxidant-controlled selectivity. nih.gov |

| C3 of 1H-indazole | Arylation | Pd(OAc)₂ / Phen / Cs₂CO₃ | Direct functionalization of the less reactive C3 position. rsc.orgnih.gov |

| C7 of 1H-indazole | Olefination | [Cp*RhCl₂]₂ / AgSbF₆ / AgOAc | Directing group-controlled C7 selectivity. mdpi.com |

Synthetic Optimization and Efficiency

The practical application of this compound derivatives in various fields, particularly medicinal chemistry, necessitates the development of efficient and high-yielding synthetic protocols. researchgate.netresearchgate.net Researchers have focused on several key areas to optimize these syntheses, including strategies to enhance yields, the fine-tuning of reaction conditions, and ensuring the tolerance of diverse functional groups.

A primary goal in the synthesis of this compound derivatives is maximizing the product yield. One-pot domino processes have emerged as a particularly effective strategy. For instance, a one-pot synthesis starting from appropriately substituted acetophenones has been shown to produce 1-aryl-1H-indazoles in yields ranging from 73-96%. researchgate.net This approach streamlines the synthetic sequence, minimizing losses that can occur during the isolation and purification of intermediates.

Furthermore, the choice of starting materials and reaction pathways can significantly influence the final yield. The reaction of o-chlorinated arylhydrazones with copper(I) iodide (CuI) and 1,10-phenanthroline has been optimized to produce N-phenyl-1H-indazoles in yields of up to 70%. nih.gov While these yields are lower than those achieved with o-bromoarylhydrazones, the lower cost and greater availability of the chlorinated starting materials present a practical advantage. nih.gov

The optimization of reaction conditions, including temperature, solvent, and the use of additives, is crucial for achieving high efficiency and selectivity in the synthesis of this compound derivatives.

Temperature: Temperature plays a critical role in reaction kinetics and product distribution. In the copper-catalyzed synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones, increasing the reaction time from 5 to 24 hours at 120 °C resulted in a significant yield improvement from 32% to 60%. nih.gov Conversely, a reduction in temperature to 100 °C led to a drastic decrease in yield. nih.gov Microwave irradiation has also been employed to accelerate reactions, such as in the Suzuki cross-coupling of 3-iodo-N-Boc indazoles, which proceeds efficiently under these conditions. nih.gov

Solvent: The choice of solvent can profoundly impact reaction outcomes. In the aforementioned copper-catalyzed N-arylation, dimethylformamide (DMF) was found to be the optimal solvent, with other aprotic solvents failing to improve the yield. nih.gov The use of N-methyl-2-pyrrolidone (NMP) was even detrimental, resulting in no product formation. nih.gov For the N-alkylation of indazoles, tetrahydrofuran (B95107) (THF) in combination with sodium hydride (NaH) has been identified as a promising system for achieving high N-1 regioselectivity. beilstein-journals.org In some multicomponent reactions, 2,2,2-trifluoroethanol (B45653) (TFE) has been utilized as an optimized solvent to afford high yields of the initial Ugi product. nih.gov

Additives and Catalysts: The selection of appropriate catalysts and additives is fundamental to the success of many synthetic transformations. In the synthesis of 1-aryl-1H-indazoles via intramolecular N-arylation, CuI is used as a catalyst in conjunction with a base like potassium hydroxide (KOH) and a ligand such as 1,10-phenanthroline. nih.gov The catalyst loading and the nature of the base can be fine-tuned to maximize yield. For instance, in some copper-catalyzed reactions, Cu(OAc)₂ is employed, and the yield can be sensitive to the amount of catalyst used. mdpi.comnih.gov The use of a phase-transfer catalyst like [Et₃NBn]Cl (TEBAC) has been shown to be effective in certain benzyne cycloaddition reactions, leading to good yields of 1H-indazoles. orgsyn.org

Interactive Data Table: Optimization of Reaction Conditions for Indazole Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Key Findings | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Copper-catalyzed N-arylation | CuI, KOH, 1,10-phenanthroline | DMF | 120 | Optimal conditions for cyclization of o-chlorinated arylhydrazones. | up to 70 | nih.gov |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave | High yields for a variety of aryl and heteroaryl groups. | >80 | nih.gov |

| N-1 Alkylation | NaH | THF | Not specified | Promising system for high N-1 regioselectivity. | >99 (N-1 selectivity) | beilstein-journals.org |

| Ugi Multicomponent Reaction | None | TFE | Room Temp | High yield of the initial Ugi product. | 87 | nih.gov |

The ability of a synthetic method to tolerate a wide range of functional groups is a critical measure of its utility and versatility. This is particularly important for the synthesis of complex molecules like this compound derivatives, which are often precursors to pharmacologically active compounds.

Several modern synthetic methods for indazole synthesis exhibit excellent functional group tolerance. For example, a rhodium(III)-catalyzed synthesis of 1H-indazoles from arylimidates and organo azides tolerates functional groups such as methoxy (B1213986) (OMe), nitro (NO₂), fluoro (F), chloro (Cl), and even bromo (Br). pkusz.edu.cn Similarly, a Suzuki cross-coupling/deprotection/N-arylation sequence demonstrates high functional group tolerance, accommodating amino, methoxy, halogen, and nitro groups. nih.gov This method is effective for both electron-donating and electron-withdrawing groups on the aryl ring. nih.gov

In the synthesis of 1-aryl-5-nitro-1H-indazoles, the reaction of 2'-fluoro-5'-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde (B1301997) with various arylhydrazines proceeds efficiently, tolerating substituents like methoxy and trifluoromethyl on the arylhydrazine. mdpi.com Furthermore, a copper-catalyzed method for the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones also shows good tolerance for various functional groups. nih.gov The development of methods that are robust in the presence of diverse functionalities simplifies synthetic planning and expands the scope of accessible molecular architectures.

Regioselectivity and Stereoselectivity in this compound Synthesis

The control of regioselectivity and stereoselectivity is a significant challenge in the synthesis of this compound derivatives, particularly when introducing substituents on the indazole nitrogen or at the C3 position.

The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which can be substituted, leading to the formation of regioisomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, in N-alkylation reactions, mixtures of N-1 and N-2 substituted products are often obtained, with the ratio depending on the reaction conditions and the substituents on the indazole ring. researchgate.netdergipark.org.tr

Several strategies have been developed to control this regioselectivity. The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. beilstein-journals.org In contrast, Mitsunobu conditions have been observed to favor the formation of the N-2 regioisomer. beilstein-journals.org

The electronic and steric properties of substituents on the indazole ring also play a crucial role. For example, indazoles with a nitro (NO₂) or carboxylate (CO₂Me) group at the C-7 position exhibit excellent N-2 regioselectivity. beilstein-journals.org Computational studies have provided insights into the factors governing this selectivity, suggesting that the energy barrier for N-1 alkylation can be significantly higher than for N-2 alkylation depending on the tautomeric form of the indazole substrate. wuxibiology.com In some cases, the N-1 and N-2 regioisomers are formed in nearly equal ratios. dergipark.org.tr

The synthesis of enantiomerically pure chiral this compound derivatives is of great interest, as the stereochemistry of a molecule can be critical for its biological activity. nih.govgoogle.com A significant challenge in this area is the creation of a chiral center at the C3 position of the indazole ring, especially a quaternary stereocenter.

A notable advancement in this area is the use of copper hydride (CuH) catalysis for the C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govmit.edu This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. nih.govmit.edu The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is controlled by steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the transition state. nih.govmit.edu This approach represents an "umpolung" strategy, where the indazole acts as an electrophile rather than the more conventional nucleophile. mit.edu

For chiral compounds that are synthesized as racemic mixtures, enantiomerically enriched forms can be obtained using chromatographic techniques, such as HPLC on an asymmetric resin. google.com

Biological and Pharmacological Activities of 5 Phenyl 1h Indazole and Its Derivatives

Anticancer and Antitumor Activities of 5-Phenyl-1H-indazole and its Derivatives

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including notable antitumor properties. nih.govnih.gov The versatility of the indazole nucleus allows for structural modifications that have led to the development of potent anticancer agents. researchgate.net Several approved anticancer drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting its importance in oncology. nih.govresearchgate.net Research has focused on the synthesis and biological evaluation of various this compound derivatives, revealing their efficacy in inhibiting cancer cell proliferation and targeting key enzymes involved in tumor growth and progression. nih.govrsc.org

Inhibition of Cancer Cell Growth in Various Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, a series of piperazine-indazole derivatives showed notable activity against the K562 human chronic myeloid leukemia cell line. nih.gov Specifically, compound 6o from this series exhibited a promising inhibitory effect against K562 cells with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.gov

Another study reported on indazol-pyrimidine hybrids, with compound 5f showing potent cytotoxic effects across three cancer cell lines: MCF-7 (breast), A549 (lung), and Caco-2 (colorectal), with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. mdpi.com Furthermore, compound 2f from a different series of indazole derivatives displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM, and was shown to inhibit proliferation and colony formation in the 4T1 breast cancer cell line. rsc.org

Systematic optimization of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides resulted in compounds with potent activity against the HCT116 colon cancer cell line, with GI50 values less than 0.1 μM. nih.govebi.ac.uk

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| 5f | MCF-7 | Breast Cancer | 1.858 | mdpi.com |

| 5f | A549 | Lung Cancer | 3.628 | mdpi.com |

| 5f | Caco-2 | Colorectal Cancer | 1.056 | mdpi.com |

| 2f | Various | - | 0.23–1.15 | rsc.org |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | HCT116 | Colon Cancer | < 0.1 | nih.gov |

Targeting Protein Kinases

The anticancer activity of many this compound derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov The indazole core has been effectively utilized as a scaffold for the synthesis of specific inhibitors for various tyrosine and serine/threonine kinases. nih.govresearchgate.net

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint and a target for cancer therapy. nih.gov Research has led to the discovery of potent TTK inhibitors based on the indazole scaffold. One class of compounds, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, culminated in the identification of CFI-400936 , a potent inhibitor of TTK with an IC50 of 3.6 nM. nih.gov

Further development led to a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. nih.govosti.govfigshare.com By replacing a polar sulfonamide group with a heterocycle at the 4-position of the phenyl ring, potent and orally bioavailable inhibitors were developed. nih.gov Compounds incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system were found to be particularly potent, with TTK IC50 values below 10 nM. nih.govebi.ac.uk One such compound, CFI-401870 , was selected for preclinical evaluation due to its potent TTK inhibition and demonstrated in vivo tumor growth inhibition. nih.govnih.gov

| Compound/Series | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400936 | TTK | 3.6 | nih.gov |

| 3-(4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 | nih.gov |

| CFI-401870 | TTK | Single-digit nanomolar | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govdntb.gov.ua The inhibition of VEGFR-2 is a proven strategy in cancer treatment. nih.gov Indazole derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors. nih.gov

In one study, a series of indazole-based compounds were developed, with the most potent, compound 30 , inhibiting VEGFR-2 with an IC50 of 1.24 nM. nih.gov This compound demonstrated significant inhibition of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVEC) and suppressed tumor angiogenesis in a zebrafish model. nih.gov The indazole scaffold is a feature of several multi-targeted tyrosine kinase inhibitors that target VEGFR, such as Pazopanib and Axitinib. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is associated with various cancers. nih.govmdpi.com Indazole-based derivatives have been identified as effective inhibitors of FGFR kinases. nih.govnih.govwhiterose.ac.uk

One study reported on 1H-indazol-3-amine derivatives as inhibitors of FGFR1 and FGFR2. nih.gov Compound 27a , which featured a fluorine substitution at the 6-position of the indazole ring, showed improved enzymatic and cellular potency, with an FGFR1 IC50 of < 4.1 nM and an FGFR2 IC50 of 2.0 nM. nih.gov Another investigation using fragment-led de novo design identified 1H-indazole-based derivatives that inhibited FGFR1-3 in the micromolar range (0.8–90 μM). nih.govwhiterose.ac.uk Through further optimization, an indazole derivative, 9u , was identified as a highly potent FGFR1 inhibitor with an enzyme inhibitory IC50 of 3.3 nM and good kinase selectivity. nih.gov

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 27a | FGFR1 | < 4.1 | nih.gov |

| 27a | FGFR2 | 2.0 | nih.gov |

| 9u | FGFR1 | 3.3 | nih.gov |

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. nih.gov CDK8, part of the Mediator complex, has been identified as a putative oncogene, particularly in colorectal cancer. nih.govacs.org Indazole-based compounds have been developed as potent and selective inhibitors of CDK8. acs.org

Through high-throughput screening and subsequent optimization, an indazole series was identified as effective CDK8 inhibitors. acs.orgresearchgate.net For example, the 3-amino-1H-indazole-5-carboxylic acid derivative 10 showed a CDK8 IC50 of 1.4 nM. acs.org X-ray crystallography has been used to understand the binding mode of these indazole inhibitors within the ATP-binding site of CDK8, guiding further structure-based design to improve potency and selectivity. nih.govacs.org Compound 25 , an aminoindazole derivative, was found to bind to CDK8 and CDK19 with similar affinity (4 nM) and demonstrated potent inhibition of a downstream biomarker of CDK8 activity. acs.org

c-Kit, PDGFRβ, and FLT3 Inhibition

Derivatives of the 1H-indazole scaffold have been identified as potent inhibitors of several receptor tyrosine kinases crucial to cancer cell proliferation and survival, including c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3). nih.govnih.gov These kinases are key targets in the development of novel anticancer therapies. nih.gov

One area of research has focused on 3-amino-1H-indazol-6-yl-benzamides designed to target the "DFG-out" inactive conformation of the kinase activation loop. nih.gov This approach led to the development of compounds exhibiting significant inhibitory activity. For instance, certain synthesized benzamide derivatives show potent, single-digit nanomolar efficacy against FLT3 and the gatekeeper T674M mutant of PDGFRα. nih.gov

Further optimization of a benzimidazole-indazole core structure has yielded inhibitors with strong activity against both wild-type FLT3 and its clinically relevant mutants, such as D835Y, which are associated with drug resistance in acute myeloid leukemia (AML). nih.gov Compound 22f from this series demonstrated particularly potent inhibition of FLT3 and the FLT3/D835Y mutant. nih.gov It also showed strong antiproliferative effects in AML cell lines. nih.gov

Table 1: Inhibitory Activity of Indazole Derivatives against c-Kit, PDGFR, and FLT3

| Compound | Target Kinase | Assay Type | Potency (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|---|

| Compound 4 | FLT3 | Cellular (MOLM13) | 5 nM (EC₅₀) | nih.gov |

| Compound 4 | PDGFRα-T674M | Cellular (Ba/F3) | 17 nM (EC₅₀) | nih.gov |

| Compound 4 | Kit-T670I | Cellular (Ba/F3) | 198 nM (EC₅₀) | nih.gov |

| Compound 9 | PDGFRα-T674M | Cellular (Ba/F3) | 256 nM (EC₅₀) | nih.gov |

| Compound 22f | FLT3 | Enzymatic | 0.941 nM (IC₅₀) | nih.gov |

| Compound 22f | FLT3/D835Y | Enzymatic | 0.199 nM (IC₅₀) | nih.gov |

Molecular Mechanisms of Action in Anticancer Therapy

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, primarily involving the inhibition of critical cell signaling pathways and the induction of apoptosis.

A key mechanism is the inhibition of protein kinases by acting as ATP-mimetic scaffolds. nih.gov Certain 3-amino-1H-indazol-6-yl-benzamides function as type II kinase inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of kinases like FLT3, PDGFRα, and c-KIT. nih.gov Molecular docking studies of other benzimidazole-indazole derivatives confirm a well-fitted binding mode as type I inhibitors within the active conformation of the FLT3 kinase. nih.gov Additionally, some 3-ethynyl-1H-indazoles have been shown to inhibit critical components of the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. nih.gov

Beyond kinase inhibition, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in a concentration-dependent manner. nih.gov The proposed mechanism for these compounds involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway, leading to programmed cell death in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer potential of the this compound scaffold. These studies reveal how specific structural modifications influence the inhibitory activity and selectivity of the compounds.

For 3-amino-1H-indazol-6-yl-benzamide inhibitors of FLT3, PDGFRα, and c-KIT, the "tail" region of the molecule is critical for activity. nih.gov Replacement of a substituted aniline (B41778) in this region with simple alkyl amide analogs resulted in a dramatic loss of activity, indicating that specific moieties, such as N-ethyl-piperazine, may have key interactions with the target kinase. nih.gov

In a series of 1H-indazole-3-amine derivatives, the substituent on the benzene (B151609) ring at the C-5 position of the indazole core significantly impacts anti-proliferative activity. nih.gov For example, against the Hep-G2 cancer cell line, the activity trend was observed in the order of 3,5-difluoro > 4-fluoro > 3-fluoro substitution, highlighting the importance of fluorine substituents at the interposition for antitumor activity. nih.gov

For 3-ethynyl-1H-indazoles targeting the PI3K pathway, computational modeling and SAR studies indicate that the position of substituents on an appended phenyl ring is critical for interaction with the kinase hinge region. nih.gov Shifting an amino group from the 3-position to the 2-position on the phenyl ring prevents the compound from forming a critical hydrogen bond interaction, leading to a complete loss of activity. nih.gov

Antimicrobial Activities

The indazole nucleus is a structural motif found in a variety of synthetic compounds that possess a wide range of pharmacological activities, including antimicrobial effects. nih.gov Derivatives of indazole have demonstrated notable activity against various bacterial and fungal pathogens. nih.govresearchgate.net

Antibacterial Efficacy

Indazole-based compounds have been investigated extensively for their antibacterial properties, showing efficacy against a spectrum of clinically relevant bacteria. nih.govnih.gov

Derivatives of this compound have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Studies have reported significant activity against several Gram-positive species. Certain indazole derivatives show potent inhibition of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.gov A novel class of indazole derivatives developed as GyrB inhibitors exhibited excellent antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov Specifically, N-methyl-3-aryl indazoles have shown dominant activity against strains such as Bacillus cereus and Bacillus megaterium. researchgate.net One compound, 151 , was particularly effective against Streptococcus pyogenes PS, with an MIC value of 4 µg/mL. nih.gov

Gram-Negative Bacteria: Activity has also been observed against Gram-negative bacteria. N-methyl-3-aryl indazoles were found to be active against Xanthomonas campestris and Escherichia coli. researchgate.net In a study of various heterocyclic compounds, it was noted that Gram-negative bacteria were generally more susceptible than Gram-positive bacteria to these agents. ijpsonline.com

Table 2: Antibacterial Activity of Selected Indazole Derivatives

| Compound / Series | Bacterial Strain | Gram Stain | Potency (MIC) | Reference |

|---|---|---|---|---|

| Compound 151 | Streptococcus pyogenes PS | Positive | 4 µg/mL | nih.gov |

| Indazole derivative 5 | S. aureus, S. epidermidis | Positive | 64-128 µg/mL | nih.gov |

| Indazole derivative 2, 3 | Enterococcus faecalis | Positive | ≤ 128 µg/mL | nih.gov |

| Indazole GyrB Inhibitors | MRSA, S. pneumonia, E. faecium, E. faecalis | Positive | Excellent Activity | nih.gov |

| N-methyl-3-aryl indazoles | X. campstris, E. coli | Negative | Dominant Activity | researchgate.net |

| N-methyl-3-aryl indazoles | B. cereus, B. megaterium | Positive | Dominant Activity | researchgate.net |

A primary molecular target for the antibacterial action of indazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govhep.com.cn This enzyme is a clinically validated target, and its inhibition offers a mechanism to combat widespread antimicrobial resistance, including resistance to fluoroquinolones which target the GyrA subunit. nih.gov

Guided by structure-based drug design, novel classes of indazole derivatives have been discovered that act as potent inhibitors of the Gyrase B (GyrB) subunit. nih.gov This subunit contains the ATPase active site, and its inhibition disrupts the energy supply for the enzyme's function. In one study, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were evaluated as potential DNA gyrase inhibitors. nih.gov Compound 3k from this series strongly inhibited S. aureus DNA gyrase and Bacillus subtilis DNA gyrase. nih.gov

Docking studies with other novel indazole derivatives targeting topoisomerase-II DNA gyrase revealed a range of binding affinities, with 4-chloro-N-(1-phenyl-1H-indazol-3-yl)benzenesulfonamide showing the highest affinity, superior to the standard antibiotic norfloxacin. hep.com.cn

Table 3: Inhibitory Activity of Indazole Derivatives against DNA Gyrase

| Compound | Target | Potency | Reference |

|---|---|---|---|

| Compound 3k | S. aureus DNA gyrase | 0.15 µg/mL (IC₅₀) | nih.gov |

| Compound 3k | B. subtilis DNA gyrase | 0.25 µg/mL (IC₅₀) | nih.gov |

| 4-chloro-N-(1-phenyl-1H-indazol-3-yl)benzenesulfonamide | Topoisomerase-II DNA gyrase | -12.2 kcal/mol (Binding Affinity) | hep.com.cn |

| Norfloxacin (Standard) | Topoisomerase-II DNA gyrase | -10.7 kcal/mol (Binding Affinity) | hep.com.cn |

Antifungal Efficacy

Derivatives of this compound have been investigated for their ability to combat various fungal pathogens, exhibiting promising activity against clinically relevant strains.

Activity against Specific Fungal Strains

Research has highlighted the effectiveness of 3-phenyl-1H-indazole derivatives against several Candida species. A series of these compounds demonstrated significant anticandidal activity, with specific derivatives showing notable potency. For instance, a compound with an N,N-diethylcarboxamide substituent was identified as being particularly active against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. scispace.com This suggests that the 3-phenyl-1H-indazole scaffold could be a valuable starting point for the development of new anticandidal agents. scispace.com

Further studies have synthesized and evaluated various indazole derivatives, revealing a range of antifungal efficacy. One study reported the synthesis of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole, with one of the most potent compounds showing a significant zone of inhibition against Aspergillus niger. nih.gov Another investigation into 4,5-dihydro-1H-indazole derivatives identified compounds with notable activity against Candida albicans. nih.gov

Table 1: Antifungal Activity of 3-Phenyl-1H-indazole Derivatives against Candida Species

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide | Candida albicans | Not specified |

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide | Candida glabrata (miconazole-susceptible) | Not specified |

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide | Candida glabrata (miconazole-resistant) | Not specified |

| 5-nitro-1H-indazole derivative | Aspergillus niger | Zone of inhibition: 19.4 mm |

| 4,5-dihydro-1H-indazole derivative | Candida albicans | MIC: 40.74 ± 0.5511 µg/mL |

Data sourced from multiple studies. scispace.comnih.gov

Antiparasitic Properties

The this compound core structure has also been explored for its potential in treating parasitic diseases, with a particular focus on leishmaniasis.

Antileishmanial Activity

Studies have demonstrated the in vitro efficacy of indazole derivatives against Leishmania species. A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for their antileishmanial activity. One of the most effective compounds against Leishmania major exhibited an IC50 value of 38 µM. mdpi.com

In another study, twenty 2-benzyl-5-nitroindazolin-3-one derivatives were evaluated for their in vitro activity against Leishmania amazonensis. Several of these compounds showed significant inhibitory concentrations, with eight derivatives having an IC50 of less than 1 µM against the promastigote stage. nih.gov Notably, one of the most promising compounds, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), displayed an IC50 of 0.46 ± 0.01 µM against amastigotes. nih.gov

Table 2: Antileishmanial Activity of Indazole Derivatives

| Compound | Parasite Strain | IC50 (µM) |

|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivative | Leishmania major | 38 |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | 0.46 ± 0.01 |

| 2-benzyl-5-nitroindazolin-3-one derivatives (8 compounds) | Leishmania amazonensis (promastigotes) | < 1 |

Data represents findings from distinct research on indazole derivatives. mdpi.comnih.gov

Anti-inflammatory Activities

Indazole and its derivatives have been recognized for their significant anti-inflammatory properties. nih.gov Studies have shown that these compounds can effectively inhibit key mediators of the inflammatory response.

Research on indazole, 5-aminoindazole, and 6-nitroindazole demonstrated a significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema in rats. scispace.comresearchgate.net The anti-inflammatory effect is believed to be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. scispace.comresearchgate.net For instance, 5-aminoindazole exhibited a maximum inhibition of inflammation of 83.09% at a dose of 100 mg/kg in the carrageenan-induced paw edema model. researchgate.net In vitro assays revealed that indazole derivatives can inhibit COX-2, with 5-aminoindazole showing a maximum inhibition of 78% at a concentration of 50 μM. nih.gov The IC50 values for COX-2 inhibition for indazole, 5-aminoindazole, and 6-nitroindazole were found to be 23.42, 12.32, and 19.22 μM, respectively. nih.gov

Table 3: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | Result |

|---|---|---|

| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 83.09% inhibition |

| Indazole | COX-2 Inhibition | IC50: 23.42 µM |

| 5-Aminoindazole | COX-2 Inhibition | IC50: 12.32 µM |

| 6-Nitroindazole | COX-2 Inhibition | IC50: 19.22 µM |

Data from in vivo and in vitro studies on indazole and its derivatives. nih.govresearchgate.net

Antioxidant Activities

Several derivatives of the indazole scaffold have been evaluated for their antioxidant potential through various in vitro assays. These studies indicate that the this compound core can be a foundation for developing effective free radical scavengers.

The antioxidant activity of newly synthesized indolyl-hydrazinyl-thiazole derivatives, which share structural similarities with indazole compounds, was assessed using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assay. The results showed that some of these compounds exhibited potent antioxidant activity, with IC50 values comparable to or even better than the standard antioxidant, trolox. nih.gov For instance, compound 1 (2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole) and compound 3 (2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole) displayed IC50 values of 5.377 µg/mL and 9.131 µg/mL, respectively, in the DPPH assay. nih.gov Furthermore, the ferric reducing antioxidant power (FRAP) assay confirmed the electron-donating capacity of these compounds, with compound 1 showing the highest reducing ability. nih.gov

Table 4: Antioxidant Activity of Indolyl-Hydrazinyl-Thiazole Derivatives

| Compound | DPPH IC50 (µg/mL) | FRAP Reducing Ability |

|---|---|---|

| 1 | 5.377 | Highest |

| 2 | >10 | Lowest |

| 3 | 9.131 | High |

| 4 | >10 | Moderate |

| 5 | >10 | Moderate |

| 6 | >10 | Low |

| Trolox (Standard) | 9.74 | - |

| Ascorbic Acid (Standard) | 2.46 | - |

Data from a study on structurally related indolyl-hydrazinyl-thiazole derivatives. nih.gov

Other Reported Biological Activities

Anti-HIV Activity

The indazole nucleus is a structural motif found in various synthetic compounds that have been evaluated for a wide range of pharmacological activities, including anti-HIV properties. researchgate.netnih.gov Research into novel inhibitors of the HIV-1 capsid (CA) protein has explored various heterocyclic compounds. In one study designing and synthesizing novel phenylalanine derivatives as HIV-1 CA inhibitors, an indazole-substituted compound (II-13f) was evaluated. nih.gov However, this particular derivative was found to have lost its activity against HIV-1 in the conducted assays. nih.gov

Antiarrhythmic Properties

Synthetic compounds containing the indazole nucleus have been reported to possess a diverse array of pharmacological effects, including antiarrhythmic activities. nih.govnih.gov The unique chemical and biological characteristics of indazole derivatives have made them a subject of intensive research for various therapeutic applications, which include potential uses in cardiovascular diseases. nih.gov

Antiplatelet Activity

Indazole derivatives have also been identified as having antiplatelet activity. researchgate.net A derivative of this compound, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate (compound 83), was found to exhibit dual inhibitory effects on protease-activated receptor 4 (PAR4) and the formation of thromboxane from arachidonic acid. nih.gov In the same line of research, another compound, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (compound 33), demonstrated the most potent inhibitory effect on PAR4-mediated platelet aggregation, as well as on ATP release and P-selectin expression. nih.gov These findings highlight the potential of indazole derivatives as a basis for the development of novel antiplatelet drug candidates. nih.gov

Table 2: Antiplatelet Activity of this compound Derivatives

| Compound | Structure | Key Finding | Source |

|---|---|---|---|

| Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate (83) | A this compound derivative | Exhibited dual inhibitory effects on PAR4 and thromboxane formation. | nih.gov |

| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (33) | A this compound derivative | Showed potent inhibition of PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. | nih.gov |

Antihypertensive Properties

The indazole scaffold is a significant structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including the management of hypertension. researchgate.net Molecules incorporating the indazole nucleus have demonstrated the ability to bind to various receptors with high affinity, making them valuable candidates for drug discovery in cardiovascular diseases. nih.gov Research has highlighted the antihypertensive mechanisms and structure-activity relationships of several indazole derivatives.

A number of synthetic indazole derivatives have shown potential beneficial effects against hypertension. nih.gov For instance, compounds such as 7-nitroindazole and 7-Me-marsanidine have been noted for their effects on blood pressure. nih.gov Further studies have led to the development of specific molecules like PF-3882845, which was investigated for hypertension and nephropathy, and DW1865, a Rho kinase inhibitor designed to attenuate cellular hypertrophy and hypertension. nih.gov

In vivo studies using acute renal hypertension models in rats have provided concrete evidence of the antihypertensive potential of certain benzindazole derivatives. ekb.eg Specific synthesized compounds, when compared to the established angiotensin II receptor antagonist Telmisartan, showed comparable efficacy in reducing systolic blood pressure. ekb.eg This suggests that antagonizing angiotensin II receptors is a potential mechanism of action for the antihypertensive effects of these indazole derivatives. ekb.eg

The following table summarizes key indazole derivatives and their reported antihypertensive activities.

| Compound/Derivative | Target/Mechanism of Action | Research Findings |

| 7-nitroindazole, 7-Me-marsanidine | Not specified | Investigated for effects on blood pressure. nih.gov |

| TCS-80 (7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole) | Not specified | Investigated for hypertension. nih.gov |

| PF-3882845 ((3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic Acid) | Not specified | Investigated for hypertension and nephropathy. nih.gov |

| DW1865 (2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine) | Rho kinase inhibitor | Aims to attenuate stress fiber formation, cellular hypertrophy, and hypertension. nih.gov |

| TG 1, TG 3 (Benzindazole derivatives) | Angiotensin II (Ang II) receptor antagonism | Showed antihypertensive activity comparable to Telmisartan in an acute renal hypertension model. ekb.eg |

Antiemetic Properties (General Indazole Scaffold)

The general indazole scaffold is a cornerstone in the development of potent antiemetic agents, particularly those used to counteract nausea and vomiting induced by chemotherapy. nih.govbldpharm.com The primary mechanism behind this activity is the antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.govresearchgate.net The vagus nerve, which can activate the vomiting center in the medulla oblongata, is a key pathway influenced by these agents. researchgate.net By blocking serotonin (B10506) from interacting with the 5-HT3 receptor, these compounds can effectively mitigate emesis. nih.govnih.gov

Granisetron is the most prominent example of an FDA-approved, indazole-containing drug developed for this purpose. nih.govbldpharm.com It emerged from research that modified the aromatic nucleus of earlier compounds to create potent and selective 5-HT3 receptor antagonists. nih.gov Extensive studies have demonstrated that Granisetron is a highly effective antiemetic agent against cytotoxic drug-induced vomiting in both animal models and human clinical settings. nih.gov Its development showcases the successful application of heterocyclic ring functionalization in drug design, establishing the indazole nucleus as a key pharmacophore for this class of drugs. nih.gov

The following table details the primary indazole-based antiemetic agent.

| Compound/Derivative | Target/Mechanism of Action | Research Findings |

| Granisetron (BRL 43694) | Selective 5-HT3 Receptor Antagonist | A potent and selective agent shown to be a very effective antiemetic against cytotoxic drug-induced emesis in ferrets and humans. nih.govnih.gov It acts by decreasing the activity of the vagus nerve. researchgate.net |

Contraceptive Activities

Derivatives of indazole-3-carboxylic acid have been a significant focus of research for the development of non-hormonal male contraceptives. ctiexchange.orgoup.com The lead compound in this class is Lonidamine, which was initially identified as an anti-spermatogenic agent. nih.govnih.govmdpi.com The mechanism of action for these compounds is distinct from hormonal methods, primarily targeting the function of Sertoli cells within the testes. ctiexchange.org

Research has shown that these indazole derivatives disrupt the adherens junctions between Sertoli cells and developing germ cells (spermatids and spermatocytes). nih.govnih.gov This disruption leads to the premature release of these germ cells from the seminiferous epithelium, resulting in a transient state of infertility. nih.govnih.gov A key feature of this activity is its reversibility; once the compound is cleared from the system, the remaining spermatogonia can repopulate the epithelium, and fertility is restored. nih.gov

Several potent derivatives of Lonidamine have been developed and studied, including Adjudin, Gamendazole, and AF-2364. ctiexchange.orgoup.com Gamendazole, an indazole carboxylic acid analogue, achieved a 100% infertility rate in male rats after a single oral dose, with fertility returning after 9 weeks in a majority of the subjects. oup.com Similarly, AF-2364 (also known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) has been confirmed as a potential reversible male contraceptive in rat models. nih.govnih.gov Ongoing research focuses on synthesizing new derivatives, such as BHD, to enhance the contraceptive effect while reducing potential toxicity. acs.org

The following table summarizes key indazole derivatives investigated for contraceptive activities.

| Compound/Derivative | Target/Mechanism of Action | Research Findings |

| Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) | Disruption of inter-Sertoli-germ cell junctions; targets energy metabolism. ctiexchange.orgnih.gov | The lead compound for a class of antispermatogenic drugs. nih.gov |

| Gamendazole | Targets Sertoli cells, inhibiting inhibin B production. nih.gov | A single oral dose induced 100% infertility in male rats, which was reversible. oup.comnih.gov |

| Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide or AF-2364) | Disrupts Sertoli-germ cell adhesion function. ctiexchange.orgnih.gov | Induces reversible germ cell loss from the seminiferous epithelium, causing transient infertility in rats. nih.gov |

| 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid | Perturbs Sertoli-germ cell adherens junctions. nih.gov | Demonstrated efficacy and reversibility as an oral contraceptive in rat studies. nih.gov |

| BHD | Not specified | A newer derivative designed as a less-toxic alternative to other Lonidamine derivatives. ctiexchange.orgacs.org |

Computational and Theoretical Studies of 5 Phenyl 1h Indazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 5-Phenyl-1H-indazole derivatives interact with biological targets at a molecular level.

Prediction of Ligand-Protein Interactions

Molecular docking studies have been pivotal in predicting the interactions between this compound derivatives and various protein targets. For instance, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been analyzed for their binding mechanisms. worldscientific.com These simulations reveal a complex interplay of hydrophobic contacts, electrostatic forces, and hydrogen bonds that stabilize the ligand-protein complex. worldscientific.com

In studies involving different indazole derivatives, molecular docking has successfully identified key binding interactions with target enzymes. For example, in the case of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives, docking simulations with DNA gyrase (PDB ID: 1KZN) revealed excellent bonding interactions within the active site. jmchemsci.comsciforum.net Specifically, compound 5b, 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one, showed a binding energy of -7.7 kcal/mol, with hydrogen bonds forming between the methoxy (B1213986) group and ASN-46, and the indazole N-H group with ASP-73. sciforum.net Similarly, docking of analogous compounds to DNA gyrase has shown strong binding through hydrogen bonds with residues like Glu-50. vulcanchem.com

Furthermore, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, docking studies of the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold into the ATP binding site of FGFR1 (PDB ID: 3TT0) have been performed. mdpi.com These simulations predicted crucial hydrogen bonds between the N1-H of the indazole and the carbonyl of GLU562, and between the N2 atom and ALA564 in the hinge region. mdpi.com This detailed understanding of ligand-protein interactions is fundamental for the rational design of more potent and selective inhibitors.

Binding Mode Analysis

Binding mode analysis provides a detailed picture of the specific orientation and conformation of a ligand within the active site of a protein. For this compound derivatives, this analysis has been crucial in explaining their biological activity. Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown that the most potent compounds exhibit a consistent and robust binding within the target protein's binding sites. worldscientific.com

The binding mode for some derivatives involves hydrophobic interactions with specific amino acid residues. For instance, docking studies with DNA gyrase revealed hydrophobic interactions with Ile-78. vulcanchem.com In the case of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) inhibitors, docking of indazole compounds identified common interacting amino acid residues such as ASP197, PHE151, GLU172, ILE152, and MET173. aboutscience.eu The number of amino acid residues involved in these interactions often correlates with the binding affinity of the compound. aboutscience.eu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. This technique allows for the evaluation of the stability of ligand-protein complexes over time, providing a more dynamic picture than static docking models.

Evaluation of Ligand-Protein Complex Stability

MD simulations have been employed to assess the stability of complexes formed between this compound derivatives and their protein targets. For derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide, MD simulations demonstrated a consistent and robust binding of the most potent compounds within the active sites of target proteins, confirming the stability of the ligand-protein complexes. worldscientific.comresearchgate.netresearchgate.net These simulations have underscored the stability of these complexes, which further validates the binding affinity predicted by molecular docking. longdom.orglongdom.org

In studies of other indazole derivatives, MD simulations have also been crucial. For example, simulations were used to examine the stability of ligand-protein complexes with target enzymes, showing that the most active compounds remain stably bound at the binding site. researchgate.netrawdatalibrary.net This stability is a key indicator of the potential therapeutic efficacy of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Studies on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors have utilized QSAR analysis to guide the design of potent anticancer agents. longdom.org A 2D-QSAR model developed for a series of 109 indazole derivatives showed a high correlation coefficient (r² = 0.9512) and good predictive accuracy. researchgate.netlongdom.orgresearchgate.net A 3D-QSAR model also demonstrated robust predictive power with a high internal cross-validation coefficient (q² = 0.9132), highlighting that steric descriptors are crucial for the anticancer activity of these compounds. longdom.orgresearchgate.net These QSAR models provide a reliable framework for the rational design of novel indazole-based compounds with enhanced biological efficacy. longdom.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide insights into the geometries, electronic properties, and reactivity of molecules.

DFT calculations have been used to study the electronic structure and geometries of indazole derivatives. scirp.org For instance, the trifluoromethyl group in certain indazole derivatives has been shown through DFT calculations to improve ligand-receptor affinity by 1.5–2.0 kcal/mol compared to methyl substituents. vulcanchem.com DFT has also been used to calculate vibrational frequencies and chemical shifts, which can be compared with experimental data to validate the computational models. researchgate.net

Furthermore, DFT calculations have been employed to understand the regioselectivity of reactions involving indazoles. By calculating the partial charges and Fukui indices of the nitrogen atoms in the indazole ring via Natural Bond Orbital (NBO) analysis, researchers can predict and explain the formation of N¹- and N²-substituted products. beilstein-journals.org These theoretical calculations are in good agreement with experimental findings and provide a deeper understanding of the reactivity of the indazole scaffold. researchgate.netbeilstein-journals.org

Thermodynamic Aspects of Tautomerism and Isomerism

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. sci-hub.se Theoretical calculations are crucial in determining the relative stability of these forms. For the parent indazole molecule, the 1H-tautomer is generally more stable than the 2H-form. sci-hub.seaustinpublishinggroup.combeilstein-journals.org This preference is attributed to its benzenoid structure, which is thermodynamically favored over the quinonoid structure of the 2H-tautomer. sci-hub.se

Studies on substituted indazoles have shown that this trend generally holds. For instance, MP2/6-31G** calculations indicated that the 1H-tautomer of indazole is more stable than the 2H-tautomer by 15 kJ·mol−1. acs.org Similar energy differences have been reported in both the gas phase (14.5 kJ·mol−1) and in water (15.9 kJ·mol−1). acs.org B3LYP/6-311++G(d,p) calculations for the reaction of indazole with formaldehyde (B43269) showed that the 1-substituted isomer is 20 kJ·mol−1 more stable than the 2-substituted isomer. acs.org

However, the presence and position of substituents can influence the tautomeric equilibrium. While many substituted indazoles favor the 1H form, some calculations, such as AM1/B3LYP, have identified substituted and annulated indazoles that are more stable as 2H-tautomers. austinpublishinggroup.com The specific case of this compound follows the general trend where the 1H-tautomer is the predominant and more stable form. This stability is a key factor in its synthetic and reactive behavior. beilstein-journals.org

Analysis of Electronic Structure and Reactivity

The electronic structure of this compound is characterized by the interplay between the indazole core and the attached phenyl group. chemimpex.com This phenyl substitution enhances the compound's reactivity and its interactions with biological targets. chemimpex.com The indazole moiety itself is an aromatic system with ten π-electrons, resembling both pyridine (B92270) and pyrrole (B145914) in its electronic properties. sciforum.net